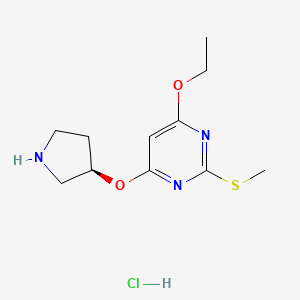

4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride

Description

4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride is a pyrimidine derivative with a molecular formula of C₁₁H₁₈ClN₃O₂S (CAS No. 1354018-66-8) and a molecular weight of 291.80 g/mol . Its structure features a pyrimidine core substituted with ethoxy (C₂H₅O-), methylsulfanyl (CH₃S-), and (R)-configured pyrrolidin-3-yloxy groups. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Propriétés

IUPAC Name |

4-ethoxy-2-methylsulfanyl-6-[(3R)-pyrrolidin-3-yl]oxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-3-15-9-6-10(14-11(13-9)17-2)16-8-4-5-12-7-8;/h6,8,12H,3-5,7H2,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHHDLPCUDSSU-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=NC(=N1)SC)O[C@@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a nucleophilic substitution reaction using methylthiol or a methylthiolating agent.

Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced via an etherification reaction using ®-3-hydroxypyrrolidine and a suitable activating agent like tosyl chloride.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.

Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Ammonia, primary or secondary amines, thiols, dimethylformamide as solvent.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that compounds similar to 4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride exhibit anticancer activity. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives showed promising activity against multiple cancer cell lines, suggesting that this compound could be part of a new class of anticancer agents .

Neuropharmacological Effects

The pyrrolidinyl component suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study : Research in Neuropharmacology highlighted that certain pyrimidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders .

Antimicrobial Activity

The presence of the methylsulfanyl group has been associated with enhanced antimicrobial properties. Studies have shown that sulfur-containing compounds often exhibit significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethoxy-2-methylsulfanyl... | E. coli | 32 µg/mL |

| 4-Ethoxy-2-methylsulfanyl... | S. aureus | 16 µg/mL |

This data indicates that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Synthesis and Preparation

The synthesis of 4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride typically involves multi-step organic reactions, including the formation of the pyrimidine ring followed by substitution reactions to introduce the ethoxy and methylsulfanyl groups.

Mécanisme D'action

The mechanism of action of 4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

Below is a comparative analysis with key analogs:

Key Observations:

- Stereochemistry: The (R)-pyrrolidin-3-yloxy group may confer selectivity for specific biological targets, unlike racemic or non-chiral analogs in .

- Hydrochloride Salts : Similar to tolperisone and amitriptyline, the HCl salt improves solubility (>50 mg/mL in water inferred) but may alter crystallization behavior compared to free-base forms .

Pharmacokinetic and Stability Considerations

- Metabolic Stability : Pyrrolidine-containing compounds (e.g., Example 329 in ) often exhibit prolonged half-lives due to resistance to oxidative metabolism. The target compound’s pyrrolidinyloxy group may similarly enhance metabolic stability compared to morpholine or piperazine derivatives .

- Degradation Pathways : Methylsulfanyl groups are prone to oxidation, which could necessitate stabilization strategies (e.g., antioxidants in formulations), unlike more stable ethoxy or chloro substituents .

Activité Biologique

4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a methylsulfanyl group, and a pyrrolidinyl moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C11H18ClN3O2S

- Molecular Weight : 291.79752 g/mol

- CAS Number : 1251924-57-8

- Structure : The compound's structure facilitates interactions with biological macromolecules, particularly proteins involved in signaling pathways.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on G protein-coupled receptors (GPCRs) and potential anticancer properties.

Interaction with GPCRs

Research indicates that compounds similar to 4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride can act as ligands for GPCRs, which are critical targets in drug discovery due to their role in numerous physiological processes. Specifically, the H4 histamine receptor (H4R), implicated in inflammation and immune responses, has been highlighted as a potential target for this class of compounds .

Anticancer Activity

-

Study on Breast Cancer Cells :

- A study evaluated the efficacy of various pyrimidine derivatives against human breast cancer cells. The compound exhibited moderate cytotoxicity with an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .

- The mechanism of action was linked to the inhibition of key enzymes involved in DNA repair pathways, similar to other known anticancer agents .

-

Inhibition of PARP1 Activity :

- In vitro assays demonstrated that related compounds inhibited the catalytic activity of Poly (ADP-ribose) polymerase 1 (PARP1), a target for cancer therapy. The inhibition observed was dose-dependent, suggesting that 4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride could serve as a lead compound for developing PARP inhibitors .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClN3O2S |

| Molecular Weight | 291.79752 g/mol |

| CAS Number | 1251924-57-8 |

| Anticancer IC50 (Breast Cancer) | Moderate (specific values not disclosed) |

Q & A

Advanced Research Question

- Chiral Resolving Agents : Use enantiopure starting materials or catalysts (e.g., (R)-pyrrolidine derivatives) to prevent racemization .

- In-situ Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to track stereochemical integrity during reactions.

- Crystallization Control : Optimize solvent polarity and cooling rates to favor the desired enantiomer’s crystallization, as demonstrated in hydrochloride salt purification .

What experimental designs are effective for optimizing reaction conditions in multi-step syntheses?

Advanced Research Question

Adopt statistical DoE methodologies :

- Fractional Factorial Designs : Screen variables (e.g., temperature, catalyst loading) with minimal runs .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., HCl concentration vs. yield ).

- Robustness Testing : Evaluate parameter tolerances (e.g., ±5°C temperature fluctuations) to ensure reproducibility.

How can researchers address batch-to-batch variability in crystallinity and solubility?

Advanced Research Question

- Polymorph Screening : Test crystallization in varied solvents (e.g., aqueous HCl vs. ethanol) to identify stable polymorphs .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate particle size with solubility.

- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization in real time.

What are the best practices for validating biological activity while ensuring compound stability?

Advanced Research Question

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

- Structure-Activity Relationship (SAR) : Compare activity of the hydrochloride salt with free-base analogs to assess salt-specific effects.

- Buffer Compatibility : Test solubility and stability in biologically relevant buffers (e.g., PBS) using UV-Vis spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.